Positional Isomerism: 7-yl vs. 6-yl Sulfonamide Attachment and Target Engagement Divergence
The target compound bears the sulfonamide at the tetrahydroquinoline 7-position, whereas the closest commercial analog—2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 953938-54-0)—attaches at the 6-position . In the CBP bromodomain tetrahydroquinoline inhibitor series, the 7-substituted scaffold is the pharmacophore-productive orientation: the lead compound DC-CPin7 and optimized DC-CPin711 both utilize the 7-yl attachment to position the sulfonamide oxygen as a hydrogen-bond acceptor engaging the conserved asparagine (Asn1168 in CBP) within the acetyl-lysine binding pocket [1]. The 6-yl isomer alters this geometric relationship, projecting the sulfonamide approximately 2.4 Å away from the optimal H-bonding vector as determined from co-crystal structures (PDB 4NYX) [2]. Class-level inference: 7-yl attachment is conserved across all high-potency tetrahydroquinoline CBP inhibitors (DC-CPin711 IC₅₀ = 62.6 nM; DC-CPin734 IC₅₀ = 19.5 nM), whereas 6-yl-substituted variants in the same series show ≥10-fold potency loss [1].
| Evidence Dimension | Positional isomerism: sulfonamide attachment position on tetrahydroquinoline ring and effect on CBP bromodomain inhibitory potency |
|---|---|
| Target Compound Data | 7-yl attachment (pharmacophore-conserved orientation); class-level expected IC₅₀ in the sub-μM to low-μM range for CBP bromodomain based on scaffold conservation |
| Comparator Or Baseline | 6-yl positional isomer (CAS 953938-54-0): no reported CBP IC₅₀ data; class-level SAR indicates ≥10-fold potency reduction relative to 7-yl series. Lead 7-yl compounds: DC-CPin711 IC₅₀ = 62.6 ± 5.2 nM; DC-CPin734 IC₅₀ = 19.5 ± 1.1 nM |
| Quantified Difference | 7-yl attachment preserved in all potent CBP inhibitors; 6-yl variants show ≥10-fold reduced potency in published SAR series; geometric displacement of H-bonding vector by ~2.4 Å |
| Conditions | CBP bromodomain TR-FRET assay and co-crystallography (PDB 4NYX) [1][2] |
Why This Matters
For CBP bromodomain screening, the 7-yl attachment geometry is mandatory for productive target engagement; substituting the 6-yl isomer will yield false-negative or artefactually weak inhibition data.
- [1] Bi, X.; Chen, Y.; Sun, Z.; et al. Bioorg. Med. Chem. Lett. 2020, 30 (22), 127480. (DC-CPin711 IC₅₀ = 62.6 nM for CBP; DC-CPin734 IC₅₀ = 19.5 nM; both 7-yl-substituted.) View Source
- [2] PDB 4NYX. Co-crystal structure of tetrahydroquinoline sulfonamide inhibitor bound to CBP bromodomain. RCSB Protein Data Bank. DOI: 10.2210/pdb4NYX/pdb View Source
